molecular formula C16H19NO2 B13400098 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

Cat. No.: B13400098
M. Wt: 257.33 g/mol
InChI Key: KMCIIVVPJFDRQC-UHFFFAOYSA-N
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Description

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- is an organic compound with the molecular formula C16H19NO2 It is a derivative of propanol and contains both phenylamino and phenylmethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- typically involves the reaction of 2-propanol with phenylamine and phenylmethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or crystallization are often necessary to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylamino and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- exerts its effects involves interactions with specific molecular targets. The phenylamino group can interact with enzymes or receptors, while the phenylmethoxy group may influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-(phenylamino)-: This compound lacks the phenylmethoxy group, which can affect its reactivity and applications.

    1-Phenoxypropan-2-ol: This compound has a phenoxy group instead of a phenylamino group, leading to different chemical properties and uses.

Uniqueness

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- is unique due to the presence of both phenylamino and phenylmethoxy groups, which confer distinct chemical properties and potential applications. Its dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-anilino-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H19NO2/c18-16(11-17-15-9-5-2-6-10-15)13-19-12-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2

InChI Key

KMCIIVVPJFDRQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CNC2=CC=CC=C2)O

Origin of Product

United States

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